molecular formula C26H52NO8P B039961 (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate CAS No. 115154-33-1

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B039961
CAS No.: 115154-33-1
M. Wt: 537.7 g/mol
InChI Key: XPAXRSJGGFVTFM-UHFFFAOYSA-N
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Description

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound with the molecular formula C26H52NO8P . This compound is known for its unique structure, which includes both acetyloxy and hexadecanoyloxy groups attached to a propyl backbone, as well as a trimethylazaniumyl group linked to an ethyl phosphate moiety. It has a molecular weight of 538.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Esterification: The initial step involves the esterification of glycerol with acetic anhydride and hexadecanoic acid to form the intermediate compound.

    Quaternization: The intermediate is then subjected to quaternization with trimethylamine to introduce the trimethylazaniumyl group.

    Phosphorylation: Finally, the compound undergoes phosphorylation with ethyl phosphate to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled esterification and quaternization reactions.

    Continuous Flow Reactors: Employed for efficient phosphorylation processes.

Chemical Reactions Analysis

Types of Reactions

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products Formed

    Hydrolysis: Produces glycerol, acetic acid, and hexadecanoic acid.

    Oxidation: Yields carboxylic acids and other oxidized products.

    Substitution: Forms various substituted phosphates.

Scientific Research Applications

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Lecithin: A phospholipid with similar amphiphilic properties.

    Phosphatidylcholine: Another phospholipid commonly found in biological membranes.

    Sphingomyelin: A phospholipid involved in cell membrane structure and signaling.

Uniqueness

(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of acetyloxy, hexadecanoyloxy, and trimethylazaniumyl groups. This unique structure imparts distinct physicochemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2-acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAXRSJGGFVTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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